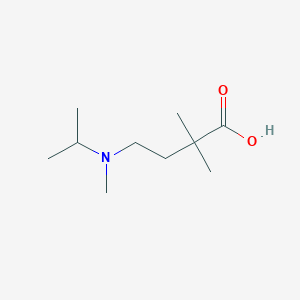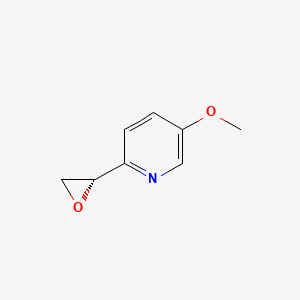
(R)-5-Methoxy-2-(oxiran-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Methoxy-2-(oxiran-2-yl)pyridine is a chiral compound with a unique structure that includes a methoxy group and an oxirane ring attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Methoxy-2-(oxiran-2-yl)pyridine typically involves the reaction of a suitable pyridine derivative with an epoxide. One common method is the reaction of 5-methoxy-2-pyridinecarboxaldehyde with an epoxide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of ®-5-Methoxy-2-(oxiran-2-yl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of chiral catalysts and enantioselective synthesis methods can ensure the production of the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
®-5-Methoxy-2-(oxiran-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxirane ring can be reduced to form a diol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents such as thionyl chloride (SOCl2) and nucleophiles such as amines.
Major Products Formed
Oxidation: Formation of 5-methoxy-2-pyridinecarboxylic acid.
Reduction: Formation of 5-methoxy-2-(2,3-dihydroxypropyl)pyridine.
Substitution: Formation of 5-chloro-2-(oxiran-2-yl)pyridine or 5-amino-2-(oxiran-2-yl)pyridine.
Scientific Research Applications
®-5-Methoxy-2-(oxiran-2-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-5-Methoxy-2-(oxiran-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo nucleophilic attack by biological nucleophiles such as amino acids and proteins, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(oxiran-2-yl)pyridine
- 5-Nitro-2-(oxiran-2-yl)pyridine
- 3-Methoxy-5-(oxiran-2-yl)pyridine
Uniqueness
®-5-Methoxy-2-(oxiran-2-yl)pyridine is unique due to its specific combination of a methoxy group and an oxirane ring attached to a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
5-methoxy-2-[(2R)-oxiran-2-yl]pyridine |
InChI |
InChI=1S/C8H9NO2/c1-10-6-2-3-7(9-4-6)8-5-11-8/h2-4,8H,5H2,1H3/t8-/m0/s1 |
InChI Key |
JHERYEZRSJMSBQ-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=CN=C(C=C1)[C@@H]2CO2 |
Canonical SMILES |
COC1=CN=C(C=C1)C2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


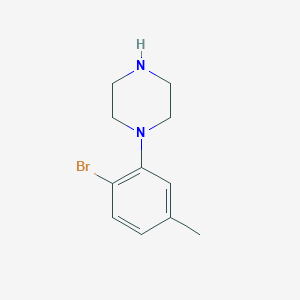
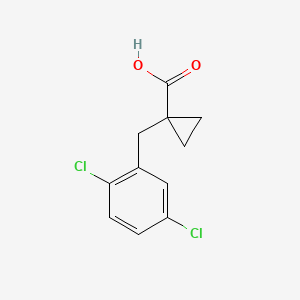
![(1S,4S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13586925.png)

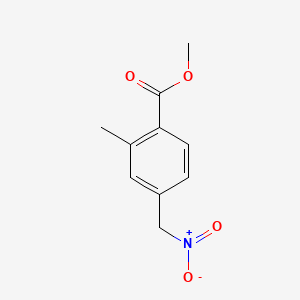
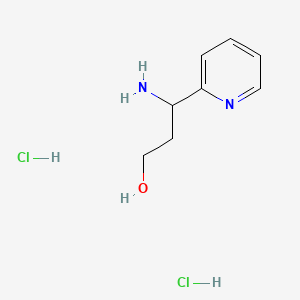
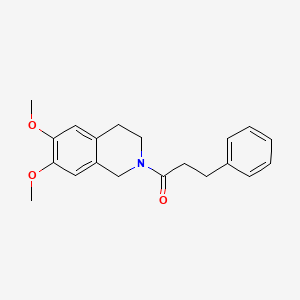
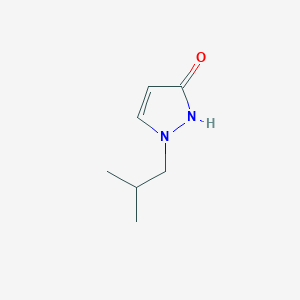

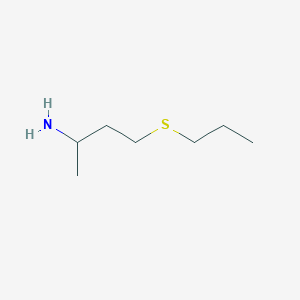
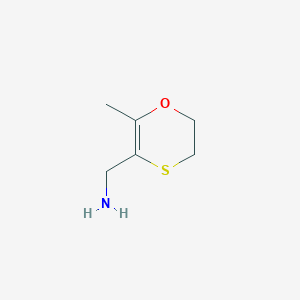
![5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline](/img/structure/B13586977.png)
![Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylatehydrochloride](/img/structure/B13586979.png)
